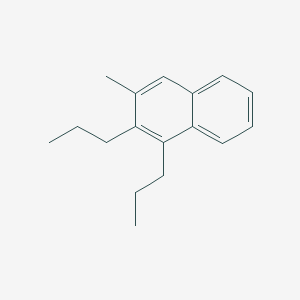

Naphthalene, methyldipropyl-

Description

Historical Context and Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry

The story of naphthalene begins in the early 19th century with its isolation from coal tar. In 1821, John Kidd described the properties of this white, crystalline solid, naming it "naphthaline." researchgate.net Michael Faraday later determined its empirical formula in 1826. researchgate.net Initially, the primary source of naphthalene was coal tar, a byproduct of coal gas production. researchgate.net For a significant period, from the 1960s to the 1990s, petroleum refining also contributed to its production. researchgate.net

The development of the Friedel-Crafts reactions in 1877 by Charles Friedel and James Crafts was a pivotal moment for naphthalene chemistry. wikipedia.org This set of reactions, encompassing alkylation and acylation, provided a powerful tool for attaching various substituents to the naphthalene ring, unlocking a vast array of derivatives. wikipedia.orgmasterorganicchemistry.com These reactions proceed via electrophilic aromatic substitution, where an electrophile attacks the electron-rich naphthalene ring. libretexts.org

The significance of naphthalene derivatives spans numerous fields. They are crucial intermediates in the synthesis of dyes, pigments, and agrochemicals. tubitak.gov.tr In the pharmaceutical industry, the naphthalene scaffold is present in numerous drugs. tubitak.gov.tr Furthermore, substituted naphthalenes have found applications in materials science, contributing to the development of polymers and resins. mt.com

Scope and Rationale for Investigating Methyldipropylnaphthalene

The investigation into "Naphthalene, methyldipropyl-" is driven by the broader interest in understanding how the nature and position of alkyl substituents on the naphthalene core influence its physicochemical properties and potential applications. The introduction of methyl and dipropyl groups can be expected to significantly alter the parent naphthalene molecule's characteristics.

The synthesis of methyldipropylnaphthalene would likely involve the sequential or simultaneous alkylation of a naphthalene or methylnaphthalene precursor. The Friedel-Crafts alkylation is a primary method for such transformations, typically employing an alkyl halide or an alkene (like propylene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or a solid acid catalyst. wikipedia.orgmt.comnih.gov The reaction of naphthalene with propylene (B89431), for instance, is a known industrial process to produce isopropylnaphthalenes. google.com

The specific isomers of methyldipropylnaphthalene obtained would depend on several factors, including the starting material (e.g., 1-methylnaphthalene (B46632) vs. 2-methylnaphthalene), the nature of the propylating agent (n-propyl vs. isopropyl), and the reaction conditions. The regioselectivity of Friedel-Crafts reactions on naphthalene is a complex interplay of kinetic and thermodynamic control. Steric hindrance often plays a crucial role, with bulkier alkyl groups favoring substitution at the less sterically hindered β-position (C2, C3, C6, C7) over the α-position (C1, C4, C5, C8). stackexchange.com

While specific research on "Naphthalene, methyldipropyl-" is not extensively documented in publicly available literature, its study would contribute to a deeper understanding of structure-property relationships in substituted naphthalenes. The presence of both a small (methyl) and larger (dipropyl) alkyl groups would likely impart a unique combination of lipophilicity, solubility, and thermal properties, making it a candidate for investigation in areas such as specialized lubricants, heat transfer fluids, or as a non-volatile solvent.

Detailed Research Findings

Due to the limited specific data available for "Naphthalene, methyldipropyl-," this section will present expected findings based on the established principles of substituted naphthalene chemistry. The data provided in the tables are illustrative and represent hypothetical values for a potential isomer of methyldipropylnaphthalene, derived from the known properties of related compounds.

Hypothetical Synthesis and Characterization

A plausible synthetic route to a methyldipropylnaphthalene would be the Friedel-Crafts alkylation of methylnaphthalene with propylene or a propyl halide. The reaction would likely yield a mixture of isomers.

Table 1: Hypothetical Reaction Parameters for the Synthesis of a Methyldipropylnaphthalene Isomer

| Parameter | Value |

| Reactants | 1-Methylnaphthalene, Propylene |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane |

| Temperature | 0 - 25 °C |

| Reaction Time | 4 hours |

| Work-up | Aqueous HCl wash, followed by extraction and purification |

The resulting product mixture would require separation and characterization using standard analytical techniques.

Table 2: Expected Spectroscopic Data for a Hypothetical Methyldipropylnaphthalene Isomer

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons in the 7-8 ppm region, signals for the methyl group protons, and signals for the two propyl group protons (distinguishable by their chemical shifts and splitting patterns). |

| ¹³C NMR | Signals for the ten naphthalene core carbons, a signal for the methyl carbon, and signals for the carbons of the two propyl groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C₁₇H₂₂. Fragmentation patterns would show the loss of alkyl groups. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations for the aromatic and aliphatic protons, and characteristic aromatic C=C stretching bands. |

The exact spectroscopic data would be unique to each specific isomer of methyldipropylnaphthalene.

Table 3: Predicted Physical Properties of a Hypothetical Methyldipropylnaphthalene Isomer

| Property | Predicted Value |

| Molecular Formula | C₁₇H₂₂ |

| Molecular Weight | 226.36 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | > 300 °C (estimated) |

| Solubility | Insoluble in water; soluble in organic solvents like hexane (B92381) and toluene. |

These properties are estimations and would vary between the different possible isomers of methyldipropylnaphthalene. The increased alkyl substitution compared to naphthalene would be expected to lower the melting point and increase the boiling point and viscosity.

Structure

3D Structure

Properties

CAS No. |

61205-41-2 |

|---|---|

Molecular Formula |

C17H22 |

Molecular Weight |

226.36 g/mol |

IUPAC Name |

3-methyl-1,2-dipropylnaphthalene |

InChI |

InChI=1S/C17H22/c1-4-8-15-13(3)12-14-10-6-7-11-16(14)17(15)9-5-2/h6-7,10-12H,4-5,8-9H2,1-3H3 |

InChI Key |

UIWABPMJNXNONI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C2=CC=CC=C2C=C1C)CCC |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Methyldipropylnaphthalene and Its Derivatives

Alkylation Strategies for Naphthalene (B1677914) Core Functionalization

Alkylation is a fundamental process for attaching alkyl groups, such as methyl and propyl groups, to the naphthalene ring system. This is most commonly achieved through electrophilic aromatic substitution reactions. wikipedia.orgwordpress.com

Friedel-Crafts Alkylation and Related Electrophilic Aromatic Substitution Approaches

The Friedel-Crafts reaction is a cornerstone for the alkylation of aromatic compounds, including naphthalene. iitk.ac.inwikipedia.org This reaction typically involves the use of an alkyl halide (e.g., a propyl halide) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). iitk.ac.ingoogle.com The catalyst enhances the electrophilicity of the alkylating agent, facilitating its attack on the electron-rich naphthalene ring. wikipedia.org Naphthalene can be readily alkylated by reacting it with alkenes or alcohols in the presence of an acid catalyst like sulfuric acid or phosphoric acid. vedantu.com

Naphthalene is more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. vedantu.comlibretexts.org This increased reactivity is attributed to the lower stabilization energy loss in the initial step of the substitution process compared to benzene. libretexts.org

The general mechanism involves the formation of a carbocation from the alkylating agent, which then attacks the naphthalene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. Subsequent loss of a proton restores the aromaticity of the ring, yielding the alkylated naphthalene product. uomustansiriyah.edu.iq

Table 1: Key Aspects of Friedel-Crafts Alkylation of Naphthalene

| Feature | Description |

| Reaction Type | Electrophilic Aromatic Substitution |

| Reactants | Naphthalene, Alkylating Agent (e.g., propyl halide, alkene, alcohol) |

| Catalyst | Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) |

| Intermediate | Arenium ion (carbocation) |

| Product | Alkylated Naphthalene |

Regioselectivity and Stereochemical Considerations in Propylation and Methylation

The position of alkylation on the naphthalene ring is a critical aspect of the synthesis. Naphthalene has two distinct positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7).

Substitution at the α-position is generally kinetically favored, meaning it occurs faster and at lower temperatures. wordpress.comyoutube.com This preference is due to the greater stability of the carbocation intermediate formed during α-attack, which has more resonance structures that preserve a complete benzene ring. wordpress.comlibretexts.orgstackexchange.com

However, the β-position can be favored under certain conditions, particularly with bulkier alkyl groups or at higher temperatures, leading to the thermodynamically more stable product. youtube.comstackexchange.com The steric hindrance between a large substituent at the α-position and the hydrogen atom at the C8 position can make the β-substituted product the major isomer. stackexchange.com For instance, Friedel-Crafts alkylation with alkyl halides larger than two carbons tends to favor the 2-position. stackexchange.comguidechem.com The choice of solvent can also influence the regioselectivity. For example, in the Friedel-Crafts acylation of naphthalene, using carbon disulfide as a solvent favors the 1-isomer, while nitrobenzene (B124822) favors the 2-isomer. libretexts.orguomustansiriyah.edu.iq

The stereochemistry of the alkyl group itself can also be a factor, as seen in the synthesis of optically active 2-(1-methylpropyl)naphthalene. researchgate.net

Table 2: Factors Influencing Regioselectivity in Naphthalene Alkylation

| Factor | Influence on Product Distribution |

| Temperature | Lower temperatures favor α-substitution (kinetic control). Higher temperatures can favor β-substitution (thermodynamic control). youtube.com |

| Steric Hindrance | Bulkier alkyl groups favor substitution at the less sterically hindered β-position. stackexchange.com |

| Solvent | The polarity and coordinating ability of the solvent can alter the α/β product ratio. libretexts.orguomustansiriyah.edu.iq |

| Catalyst | The type and amount of catalyst can affect the reaction pathway and product selectivity. stackexchange.comrsc.org |

Alternative Synthetic Routes to Substituted Naphthalenes

While Friedel-Crafts alkylation is a primary method, other synthetic strategies exist for preparing substituted naphthalenes. These alternatives can offer better control over regioselectivity or allow for the introduction of different functional groups.

One approach involves the synthesis of substituted naphthalenes from 1,3-dicarbonyl compounds and 1,2-bis(halomethyl)benzenes. acs.org Another method is the nitrogen-to-carbon transmutation of isoquinolines, which provides a pathway to a wide range of substituted naphthalenes. nih.gov This method is notable for its ability to precisely replace a nitrogen atom with a carbon unit. nih.gov

The Haworth synthesis is a classical method for creating polycyclic aromatic hydrocarbons and can be adapted for naphthalene derivatives. wikipedia.org Additionally, photoinduced substitution reactions of naphthol derivatives provide another route to introduce substituents at specific positions. conicet.gov.ar

Zeolite catalysts are also employed to achieve high regioselectivity in the dialkylation of naphthalene. rsc.orgresearchgate.net For instance, H-mordenite zeolite has been shown to be effective in the isopropylation of naphthalene, favoring the formation of 2,6-diisopropylnaphthalene. researchgate.net

Green Chemistry Principles in Methyldipropylnaphthalene Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. This includes the use of less hazardous solvents, reusable catalysts, and more atom-efficient reactions. researchgate.net

The use of solid acid catalysts like zeolites in alkylation reactions is a significant step towards greener synthesis. rsc.orgresearchgate.net Zeolites are reusable and can lead to higher selectivity, reducing the formation of unwanted byproducts. rsc.orgresearchgate.net

Ionic liquids are also being explored as alternative solvents and catalysts for Friedel-Crafts alkylation of naphthalene derivatives. researchgate.net They can offer advantages in terms of recyclability and may lead to different product selectivities. researchgate.netrsc.org

Furthermore, methods that reduce reaction times and energy consumption, such as microwave-assisted synthesis, are being investigated. researchgate.netresearchgate.net The development of syntheses that proceed in water, a benign solvent, is also a key goal in green chemistry, as demonstrated in the synthesis of some naphthalene derivatives. rsc.org

Advanced Spectroscopic and Structural Elucidation of Methyldipropylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that probes the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), to map the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Proton Analysis

Proton (¹H) NMR spectroscopy of methyldipropylnaphthalene provides a spectrum with distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) core and the aliphatic protons of the methyl and dipropyl substituents. The chemical shifts of the aromatic protons are typically found in the downfield region (around 7-8 ppm), influenced by the deshielding effect of the aromatic ring current. The splitting patterns of these signals (e.g., doublets, triplets, multiplets) and their coupling constants are crucial for determining the substitution pattern on the naphthalene ring. researchgate.net

The aliphatic protons of the propyl and methyl groups resonate in the upfield region of the spectrum. The chemical shifts and multiplicities of these protons provide information about their connectivity. For instance, the methyl protons of a propyl group typically appear as a triplet, while the methylene (B1212753) groups will show more complex splitting patterns due to coupling with adjacent protons. The integration of each signal, which is proportional to the number of protons it represents, further aids in the assignment.

Table 1: Representative ¹H NMR Data for an Isomer of Methyldipropylnaphthalene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.2 - 8.1 | Multiplet | 6H | Aromatic-H |

| 2.8 - 3.1 | Multiplet | 4H | Ar-CH₂ -CH₂-CH₃ |

| 2.5 | Singlet | 3H | Ar-CH₃ |

| 1.6 - 1.8 | Multiplet | 4H | Ar-CH₂-CH₂ -CH₃ |

| 0.9 - 1.1 | Triplet | 6H | Ar-CH₂-CH₂-CH₃ |

Note: This table is illustrative. The exact chemical shifts and multiplicities depend on the specific isomer and the solvent used.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton. Each unique carbon atom in methyldipropylnaphthalene gives rise to a distinct signal in the ¹³C NMR spectrum. Aromatic carbons typically resonate in the δ 120-150 ppm range, while aliphatic carbons are found in the upfield region (δ 10-40 ppm). nih.gov The chemical shifts provide clues about the electronic environment of each carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, which is essential for assigning the signals of the propyl and methyl substituents. nih.gov

Table 2: Representative ¹³C NMR Data for an Isomer of Methyldipropylnaphthalene

| Chemical Shift (δ, ppm) | Carbon Type |

| 125 - 140 | Aromatic C (quaternary) |

| 122 - 129 | Aromatic CH |

| 34 - 38 | Ar-CH₂ -CH₂-CH₃ |

| 23 - 25 | Ar-CH₂-CH₂ -CH₃ |

| 20 - 22 | Ar-CH₃ |

| 13 - 15 | Ar-CH₂-CH₂-CH₃ |

Note: This table is illustrative. The exact chemical shifts depend on the specific isomer and the solvent used.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

For a definitive structural assignment, two-dimensional (2D) NMR experiments are invaluable as they reveal correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity within the propyl chains and to assign adjacent protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the confident assignment of carbon signals based on the proton assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is critical for determining the attachment points of the alkyl groups to the naphthalene core by observing correlations between the aliphatic protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule.

Solid-State NMR (SSNMR) for Crystalline and Amorphous Forms

While most NMR is performed on solutions, solid-state NMR (SSNMR) can provide unique insights into the structure of methyldipropylnaphthalene in its solid form. This technique is particularly useful for analyzing crystalline and amorphous materials, revealing information about molecular packing, intermolecular interactions, and conformational differences between the solid and solution states.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the vibrational energies of molecules, which are characteristic of their constituent bonds and functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups. The FTIR spectrum of methyldipropylnaphthalene displays a series of absorption bands that act as a molecular fingerprint. nih.govtandfonline.com

Key vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: The C-H bonds of the methyl and propyl groups show strong absorptions in the 2850-2960 cm⁻¹ range.

Aromatic C=C stretching: The carbon-carbon double bonds in the naphthalene ring give rise to a series of bands between 1450 and 1650 cm⁻¹.

C-H bending: Bending vibrations for C-H bonds occur at lower frequencies. Out-of-plane bending vibrations for the aromatic C-H bonds (650-900 cm⁻¹) can be particularly useful for confirming the substitution pattern.

Alkyl group bending: The bending vibrations for the methyl and methylene groups are typically observed in the 1375-1470 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for Methyldipropylnaphthalene

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1450 - 1650 | C=C Stretch | Aromatic Ring |

| 1375 - 1470 | C-H Bend | Aliphatic (CH₂, CH₃) |

| 650 - 900 | C-H Bend (out-of-plane) | Aromatic |

The combined application of these spectroscopic methods provides a comprehensive and detailed structural elucidation of methyldipropylnaphthalene, which is essential for understanding its chemical properties and behavior.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its chemical structure and composition. ucl.ac.ukresearchgate.net When a sample is irradiated with a monochromatic laser, the vast majority of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), and the energy difference corresponds to the vibrational energy levels of the molecule. ucl.ac.uk

For a molecule like methyldipropylnaphthalene, the Raman spectrum would be characterized by a series of bands corresponding to the vibrations of the naphthalene core and the alkyl substituents. The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the methyl and dipropyl groups would appear at slightly lower wavenumbers, generally between 2850 and 3000 cm⁻¹. elixirpublishers.com

The region below 1700 cm⁻¹ is particularly informative, containing vibrations associated with the naphthalene ring's C-C stretching, which are sensitive to substitution patterns. For instance, studies on alkylated naphthalenes using UV Raman spectroscopy have identified prominent bands related to the aromatic ring breathing and stretching modes. ucl.ac.uk The presence and position of bands in the 1360-1390 cm⁻¹ range can be attributed to naphthalenic breathing modes, while a band around 1265 cm⁻¹ can be assigned to symmetric C-C stretches in the aromatic rings. ucl.ac.uk The full width at half maximum (FWHM) of these peaks can also provide information about the crystallinity of the sample, with narrower bands indicating higher crystallinity.

Table 1: Representative Raman Bands for Alkylated Naphthalenes

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3050 - 3100 | Aromatic C-H stretching |

| ~2850 - 2970 | Aliphatic C-H stretching (methyl & propyl groups) |

| ~1560 - 1630 | Aromatic C=C ring stretching |

| ~1360 - 1390 | Naphthalene ring breathing modes |

| ~1265 | Symmetric C-C stretching in aromatic rings |

| ~750 - 850 | C-H out-of-plane bending (sensitive to substitution) |

Note: This table is illustrative and based on typical values for alkylated naphthalenes. Specific peak positions for methyldipropylnaphthalene isomers may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. scienceready.com.au The process involves ionizing the sample molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio. scienceready.com.au

For Naphthalene, methyldipropyl-, the molecular formula is C₁₇H₂₂. The nominal molecular weight would be approximately 226 amu. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 226. The fragmentation pattern would be dominated by the cleavage of the alkyl side chains, as this is typically the most facile fragmentation pathway for alkylated aromatic compounds. libretexts.org

A primary fragmentation would involve the loss of a propyl radical (•C₃H₇, 43 amu), leading to a significant peak at m/z 183, or the loss of an ethyl radical (•C₂H₅, 29 amu) from the propyl group via benzylic cleavage, resulting in a peak at m/z 197. The loss of a methyl radical (•CH₃, 15 amu) would yield a peak at m/z 211. Further fragmentation of these primary ions would lead to a complex pattern of smaller ions, providing clues to the specific isomeric structure. For example, the mass spectrum of 1-propylnaphthalene (B1617972) shows a prominent molecular ion peak and a base peak resulting from the loss of an ethyl group. nist.gov The relative intensities of these fragment ions can sometimes be used to distinguish between different positional isomers. copernicus.org

Table 2: Predicted Prominent Mass Spectral Fragments for Methyldipropylnaphthalene

| m/z | Proposed Fragment Ion | Loss from Molecular Ion (m/z 226) |

| 226 | [C₁₇H₂₂]⁺˙ (Molecular Ion) | - |

| 211 | [M - CH₃]⁺ | Methyl radical (•CH₃) |

| 197 | [M - C₂H₅]⁺ | Ethyl radical (•C₂H₅) |

| 183 | [M - C₃H₇]⁺ | Propyl radical (•C₃H₇) |

| 141 | [C₁₁H₉]⁺ (from cleavage of both propyl groups) | |

| 128 | [C₁₀H₈]⁺˙ (Naphthalene radical cation) |

Note: This table represents potential fragmentation pathways. The actual spectrum and relative intensities will depend on the specific isomer and the ionization conditions.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline material. scienceready.com.auresearchgate.net When a beam of X-rays strikes a crystal, the atoms scatter the X-rays, producing a diffraction pattern of constructive and destructive interference. researchgate.net The angles and intensities of the diffracted beams can be used to deduce the three-dimensional arrangement of atoms within the crystal lattice. scienceready.com.au

It is important to state that no specific X-ray diffraction data for any isomer of methyldipropylnaphthalene was found in the public scientific literature. The following sections describe the principles of the techniques and the type of information that could be obtained if a suitable crystalline sample were available.

Single-crystal X-ray diffraction is the most definitive method for determining the precise molecular structure of a compound in the solid state. This technique requires a well-ordered single crystal of the material. By analyzing the diffraction pattern produced by the single crystal, it is possible to determine the unit cell dimensions, space group, and the exact coordinates of every atom in the molecule.

If a single crystal of an isomer of methyldipropylnaphthalene could be grown, this technique would provide unambiguous information on:

The substitution pattern of the methyl and dipropyl groups on the naphthalene ring.

The conformation of the propyl chains.

The bond lengths and angles within the molecule.

The arrangement of the molecules in the crystal lattice (packing), including intermolecular interactions such as π-π stacking.

For example, single-crystal XRD studies on N,N'-dialkylated naphthalene diimides have revealed how the length and parity (odd or even number of carbons) of the alkyl chains influence the crystal packing, forming either triclinic or monoclinic unit cells. nih.gov This demonstrates the level of detailed structural information that can be obtained.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials or powders. libretexts.org Instead of a single diffraction pattern from one crystal orientation, a PXRD experiment produces a diffraction pattern that is an average of all possible orientations of the crystallites in the sample. libretexts.org This results in a plot of diffracted intensity versus the diffraction angle (2θ). libretexts.org

While not providing the same level of atomic detail as single-crystal XRD, PXRD is a powerful tool for:

Identifying crystalline compounds by comparing their diffraction pattern to a database of known materials. libretexts.org

Determining the phase purity of a sample.

Investigating polymorphism, where a compound can exist in multiple crystalline forms.

Obtaining information about the unit cell parameters.

For instance, PXRD has been used to study the intercalation of naphthalene into the layers of layered double hydroxides, where a shift in the diffraction peaks indicates an increase in the interlayer spacing. researchgate.net If different crystalline forms of methyldipropylnaphthalene were prepared, PXRD would be the primary method to distinguish between them.

Other Advanced Characterization Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. acdlabs.comuni-hamburg.de This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. uni-hamburg.de The technique is particularly useful for compounds containing chromophores, which are light-absorbing functional groups. researchgate.net The naphthalene ring system is an excellent chromophore.

The UV-Vis spectrum of methyldipropylnaphthalene would be expected to show absorptions in the ultraviolet region, characteristic of the π → π* transitions of the naphthalene aromatic system. The spectrum of unsubstituted naphthalene typically displays several absorption bands. The addition of alkyl groups, such as methyl and dipropyl, generally causes a small red-shift (bathochromic shift) of these absorption maxima to longer wavelengths and can also lead to a hyperchromic effect (an increase in absorption intensity). This is due to the electron-donating nature of the alkyl groups, which slightly destabilizes the ground state and stabilizes the excited state, thereby lowering the energy gap for the electronic transition.

Table 3: Typical UV Absorption Maxima for Naphthalene and an Alkylated Naphthalene

| Compound | Solvent | λ_max (nm) |

| Naphthalene | Hexane (B92381) | ~221, ~275, ~312 |

| Alkylated Naphthalenes | Hexane | Expected slight red-shift from parent |

Note: This table provides typical values for naphthalene. The exact λ_max values for methyldipropylnaphthalene would depend on the specific isomer and the solvent used.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method used to study the electronic structure and environment of fluorescent molecules like naphthalene and its derivatives. The introduction of alkyl groups, such as methyl and dipropyl substituents, onto the naphthalene core can significantly influence its photophysical properties.

Detailed research findings on analogous alkylated naphthalenes reveal that the position and size of the alkyl substituents affect the fluorescence quantum yield and emission spectra. For instance, the fluorescence of crude oil solutions, which contain various alkylated naphthalenes, shows that fluorescence at 335 nm (with excitation at 230 nm) is predominantly due to these naphthalene derivatives. uoa.gr The intensity of this fluorescence is strongly dependent on the specific alkylation pattern. uoa.gr

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is a key parameter. It is the ratio of photons emitted to photons absorbed. For many aromatic compounds, this can be determined using a comparative method with a well-characterized standard. horiba.com Studies on anilino-naphthalene sulfonic acids, for example, have shown that their quantum yields are significantly enhanced upon inclusion in hydrophobic cavities, a principle that can be relevant when considering the behavior of methyldipropylnaphthalene in different solvent environments or host-guest complexes. nih.gov The quantum yield can be calculated using the following equation, comparing the integrated fluorescence intensity of the test sample to a standard with a known quantum yield:

ΦF(test) = ΦF(std) * (Itest / Istd) * (Astd / Atest) * (ntest2 / nstd2)

Where:

ΦF is the fluorescence quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

The following table presents hypothetical fluorescence data for isomers of methyldipropylnaphthalene based on findings for related dialkylnaphthalenes. Actual experimental values may vary.

| Property | Value Range | Conditions |

| Excitation Wavelength | 230 - 270 nm | In cyclohexane (B81311) or similar non-polar solvent |

| Emission Wavelength | 320 - 350 nm | Dependent on substitution pattern |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Relative to a standard like quinine (B1679958) sulfate |

| Fluorescence Lifetime (τ) | 1 - 10 ns | In deoxygenated solvent |

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS)

SAXS and WAXS are powerful techniques for investigating the nanostructure and crystalline arrangement of materials. dntb.gov.ua SAXS probes larger length scales (1-100 nm), providing information on particle size, shape, and distribution, while WAXS reveals details at the atomic scale, such as crystal lattice parameters. iucr.org For a molecule like methyldipropylnaphthalene, these techniques are particularly useful for studying its aggregation behavior, self-assembly into larger structures, or its phase in a solid or liquid crystalline state.

In the context of polycyclic aromatic hydrocarbons (PAHs), SAXS and WAXS can be used to characterize their organization in thin films or composites. researchgate.netthieme-connect.com For instance, studies on the self-assembly of dibenzo[hi,st]ovalene, another PAH, have used 2D-WAXS to identify columnar liquid crystalline phases, determining parameters like the π-stacking distance (around 0.35 nm) and the hexagonal lattice parameter of the columnar arrangement (e.g., 3.07 nm). researchgate.net

The table below outlines the type of information that could be obtained for methyldipropylnaphthalene using SAXS and WAXS, based on studies of related aromatic compounds.

| Parameter | Technique | Typical Information Gained |

| Aggregate Size/Shape | SAXS | Determination of the radius of gyration (Rg) and overall shape of molecular clusters. |

| Interparticle Distance | SAXS | Information on the spacing between self-assembled structures. |

| π-Stacking Distance | WAXS | The distance between the planes of the naphthalene rings in an ordered state (typically 0.3-0.4 nm). |

| Crystallinity | WAXS | Identification of crystalline phases and determination of the degree of crystallinity. |

| Lattice Parameters | WAXS | Dimensions of the unit cell in the crystalline solid state. |

Electron Microscopy Techniques (SEM, TEM, AFM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM), are invaluable for visualizing the morphology of materials at the micro- and nanoscale. For a compound like methyldipropylnaphthalene, these methods would be employed to study the structure of its solid-state assemblies, such as crystals, films, or other nanostructures.

Research on naphthalene diimide derivatives, which are related through the naphthalene core, has demonstrated the power of these techniques. SEM and TEM have been used to visualize a variety of self-assembled nanostructures, including nanorods, vesicles, and microcups, formed through processes like π-π stacking and hydrophobic interactions. d-nb.infonih.gov For example, TEM images of self-assembled naphthalene-based organogelators have revealed the formation of intricate fibrous networks. arabjchem.org

The application of these techniques to methyldipropylnaphthalene would likely involve dissolving the compound in a suitable solvent and then depositing it onto a substrate for imaging. The resulting images would provide direct evidence of any self-assembly or crystallization behavior, revealing the morphology of the resulting structures.

The following table summarizes the potential findings from electron microscopy studies of methyldipropylnaphthalene, based on observations of similar naphthalene derivatives.

| Technique | Information Provided | Expected Observations for Methyldipropylnaphthalene |

| SEM | Surface morphology of bulk materials or thick films. | Visualization of crystal habits, grain sizes, and the overall topography of solid samples. |

| TEM | Internal structure of thin samples, including nanostructures. | Imaging of self-assembled structures like nanofibers, vesicles, or the lattice fringes of crystalline domains. |

| AFM | Three-dimensional surface topography with high resolution. | Measurement of the height and morphology of molecular layers or nanostructures on a substrate. |

Elemental Analysis Techniques (EDS, XRF, XPS)

Elemental analysis provides the fundamental composition of a chemical compound. For a pure sample of methyldipropylnaphthalene (C₁₇H₂₀), the primary techniques would confirm the expected mass percentages of carbon and hydrogen. Combustion analysis is the most common method for determining the C, H, and N content of organic compounds. uoa.gracs.orgnih.gov In this method, the sample is burned in an excess of oxygen, and the resulting carbon dioxide and water are collected and weighed to determine the mass percentages of carbon and hydrogen.

The theoretical elemental composition of methyldipropylnaphthalene can be calculated from its molecular formula, C₁₇H₂₀.

Molecular Weight: 224.35 g/mol

Mass of Carbon (C): 17 * 12.011 = 204.187 g/mol

Mass of Hydrogen (H): 20 * 1.008 = 20.160 g/mol

Theoretical Percent Composition:

% C = (204.187 / 224.35) * 100 = 91.01%

% H = (20.160 / 224.35) * 100 = 8.99%

Other techniques like Energy-Dispersive X-ray Spectroscopy (EDS), X-ray Fluorescence (XRF), and X-ray Photoelectron Spectroscopy (XPS) can also provide elemental information, particularly about surface composition and the presence of any impurities or heteroatoms. However, for a pure hydrocarbon like methyldipropylnaphthalene, combustion analysis is the standard for bulk elemental composition.

The table below shows the expected results from an elemental analysis of pure methyldipropylnaphthalene.

| Element | Theoretical Mass % | Expected Experimental Range | Technique |

| Carbon (C) | 91.01% | 90.71% - 91.31% | Combustion Analysis |

| Hydrogen (H) | 8.99% | 8.69% - 9.29% | Combustion Analysis |

Chemical Reactivity and Mechanistic Studies of Methyldipropylnaphthalene

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

The methyldipropylnaphthalene system is highly susceptible to electrophilic aromatic substitution due to the activating nature of the three alkyl substituents. The reaction mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The regioselectivity of these reactions is governed by two primary factors:

Inherent Naphthalene (B1677914) Reactivity: The α-positions (1, 4, 5, 8) of the naphthalene ring are kinetically favored for electrophilic attack over the β-positions (2, 3, 6, 7) due to the formation of a more stable arenium ion intermediate that preserves one intact benzene (B151609) ring.

Substituent Effects: The methyl and dipropyl groups are activating ortho, para-directors. Their combined influence directs incoming electrophiles to specific positions. However, the steric hindrance imposed by the bulky propyl groups can override electronic preferences, favoring substitution at less sterically crowded positions.

For example, in an isomer like 2-methyl-1,6-dipropylnaphthalene, electrophilic attack would be strongly directed to the C4 and C5 positions, which are para and ortho to the C2-methyl group and activated by the propyl groups, while also being α-positions. The C8 position, while an α-position, would experience significant steric hindrance from the C1-propyl group.

Table 4.1.1: Regioselectivity in Electrophilic Aromatic Substitution of Methyldipropylnaphthalenes

| Reaction Type | Reagent/Catalyst | Electrophile | General Outcome & Mechanistic Considerations |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | Proceeds rapidly under mild conditions. Product distribution is a sensitive balance between electronic activation at ortho/para positions and steric hindrance from propyl groups. |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | Substitution occurs readily. Lewis acid catalyst polarizes the dihalogen molecule to generate the electrophile. Favors sterically accessible, electronically activated α-positions. |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Reaction is typically reversible. At lower temperatures, kinetic control favors accessible α-positions. At higher temperatures, thermodynamic control may lead to migration to more stable β-positions to minimize steric strain. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | R-C=O⁺ (Acylium ion) | Introduces an acyl group. The bulky acylium ion is highly sensitive to steric hindrance, strongly favoring attack at the most accessible and activated positions, often para to an existing substituent. |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on the electron-rich methyldipropylnaphthalene hydrocarbon core is mechanistically unfavorable. The high electron density of the π-system repels incoming nucleophiles. NAS reactions, such as the SNAr mechanism, require the presence of two key features not present on the parent compound:

A strong electron-withdrawing group (e.g., -NO₂, -CN) to delocalize the negative charge in the Meisenheimer complex intermediate.

A good leaving group (typically a halide) at the position of attack.

Therefore, direct NAS on methyldipropylnaphthalene does not occur under standard conditions. It can only be achieved after the molecule has been derivatized via electrophilic substitution to introduce the necessary activating and leaving groups.

Oxidation and Reduction Pathways

The oxidation and reduction of methyldipropylnaphthalene can be directed at either the aromatic core or the alkyl side chains, depending on the reagents and conditions employed.

Oxidation Pathways

Oxidation can lead to ring cleavage or side-chain modification.

Ring Oxidation: Vigorous oxidation with strong agents like chromic acid (CrO₃) or hot potassium permanganate (B83412) (KMnO₄) can lead to the formation of methyldipropyl-naphthoquinone derivatives if one ring is preferentially attacked. Under more forcing conditions, this can proceed to complete oxidative cleavage of one ring, yielding a substituted phthalic anhydride (B1165640) or dicarboxylic acid. The ring with fewer or less-activating alkyl substituents is generally more susceptible to cleavage.

Side-Chain Oxidation: Selective oxidation of the alkyl side chains can be achieved under controlled conditions. The benzylic carbons (the carbon atom attached to the naphthalene ring) are the primary sites of attack. For example, treatment with moderate KMnO₄ in a neutral or alkaline solution can convert the methyl and propyl groups into carboxylic acid groups (-COOH), ultimately yielding a naphthalene polycarboxylic acid.

Reduction Pathways

Reduction targets the aromatic π-system.

Catalytic Hydrogenation: This method involves treating the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The reaction proceeds in stages. Initially, one ring is reduced to yield a methyldipropyltetralin (tetrahydronaphthalene derivative). Under more forcing conditions (higher pressure/temperature), the second ring can be reduced to yield a methyldipropyldecalin (decahydronaphthalene derivative).

Dissolving Metal Reduction (Birch Reduction): This reaction uses an alkali metal (e.g., Na, Li) in liquid ammonia (B1221849) with an alcohol proton source. It selectively reduces one of the aromatic rings via a 1,4-addition mechanism, producing a non-conjugated diene. The regioselectivity is electronically controlled; the reduction typically occurs on the ring that is less substituted with electron-donating alkyl groups, as the mechanism involves the formation of a radical anion intermediate that is destabilized by such groups.

Table 4.2.1: Summary of Oxidation and Reduction Reactions

| Transformation | Reagents & Conditions | Substrate Site | Primary Product(s) |

| Oxidation | CrO₃ or hot conc. KMnO₄ | Aromatic Ring | Methyldipropyl-naphthoquinone or substituted phthalic acid derivatives |

| Oxidation | Controlled KMnO₄ / H₂O | Alkyl Side Chains | Naphthalene polycarboxylic acids |

| Reduction | H₂ / Pd, Pt, or Ni (High P, T) | Aromatic Ring | Methyldipropyltetralin, then Methyldipropyldecalin |

| Reduction | Na / NH₃(l), EtOH | Aromatic Ring | Methyldipropyl-dihydronaphthalene derivative |

Isomerization and Rearrangement Mechanisms

Alkylnaphthalenes, including methyldipropylnaphthalene, readily undergo isomerization and rearrangement when treated with strong acid catalysts, such as AlCl₃/HCl, HF-BF₃, or solid-acid catalysts like zeolites. This process is of significant industrial relevance, particularly in petrochemical refining, where it is used to convert kinetically formed isomers into more thermodynamically stable products.

The mechanism involves the following steps:

Protonation: The acid catalyst protonates an aromatic carbon atom, forming a high-energy arenium ion (sigma complex).

Alkyl Migration: The instability of the arenium ion facilitates the migration of an alkyl group (methyl or propyl) to an adjacent carbon atom via a 1,2-shift. This process can occur multiple times.

Deprotonation: Loss of a proton from the new arenium ion regenerates the aromatic system, yielding an isomerized methyldipropylnaphthalene.

The driving force for this rearrangement is the attainment of a thermodynamically more stable isomer. Stability is generally increased by:

Minimizing Steric Strain: Bulky propyl groups tend to migrate away from sterically crowded positions, such as the peri-positions (C1 and C8), to less hindered β-positions (e.g., C2, C6).

Maximizing Electronic Stability: The final distribution of isomers reflects a complex equilibrium based on the electronic properties of different substitution patterns.

Intermolecular transalkylation can also occur, where an alkyl group is transferred from one naphthalene molecule to another, leading to a mixture of naphthalene, mono-, di-, tri-, and tetra-alkylated naphthalenes. The Jacobsen rearrangement is a classic example of a disproportionation and isomerization reaction observed in polyalkylbenzenes and can be conceptually extended to polyalkylnaphthalenes under similar acidic conditions.

Polymerization and Oligomerization Potential

The methyldipropylnaphthalene molecule itself is not a monomer and does not undergo polymerization through its aromatic core under standard conditions. However, it can serve as a precursor for monomers or participate in direct oligomerization reactions.

Polymerization via Derivatization

To achieve polymerization, methyldipropylnaphthalene must first be functionalized to introduce a polymerizable group. A common strategy involves introducing a vinyl group (-CH=CH₂) to create a styrenic-type monomer. This can be accomplished via a two-step sequence:

Friedel-Crafts Acylation: Reaction with acetyl chloride (CH₃COCl) and AlCl₃ introduces an acetyl group.

Conversion to Vinyl Group: The resulting ketone can be reduced to a secondary alcohol (e.g., with NaBH₄) and subsequently dehydrated with an acid catalyst to form the vinyl-methyldipropylnaphthalene monomer.

This monomer can then undergo chain-growth polymerization (e.g., free-radical, cationic) to produce polymers with a poly(vinylnaphthalene) backbone, where the methyldipropyl substituents act as bulky pendant groups influencing the polymer's thermal properties (e.g., glass transition temperature), solubility, and mechanical strength.

Oligomerization

Direct coupling of aromatic rings can be induced to form oligomers (dimers, trimers, etc.). The Scholl reaction , which uses a strong Lewis acid catalyst (e.g., FeCl₃, MoCl₅) and often an oxidant, can create carbon-carbon bonds between two naphthalene units. This oxidative coupling reaction proceeds through a radical cation mechanism, linking two aromatic rings together. The reaction can lead to complex mixtures of oligomeric products with varying linkage points, heavily influenced by steric hindrance around the naphthalene core.

Table 4.4.1: Pathways to Polymers and Oligomers

| Approach | Initial Reaction | Intermediate / Monomer | Final Product |

| Polymerization | Friedel-Crafts Acylation, followed by reduction and dehydration | Vinyl-methyldipropylnaphthalene | Poly(vinyl-methyldipropylnaphthalene) |

| Oligomerization | Scholl Reaction (e.g., FeCl₃) | Aromatic radical cation | Dimeric and oligomeric methyldipropylnaphthalenes |

Derivatization Strategies for Functional Enhancement

Derivatization of methyldipropylnaphthalene is a key strategy for transforming the inert hydrocarbon into a versatile chemical intermediate. By introducing specific functional groups, its physical and chemical properties can be tailored for applications in materials science, dye synthesis, and specialty chemicals. The primary routes for derivatization leverage the electrophilic substitution and side-chain oxidation reactions discussed previously.

Key Derivatization Pathways:

Sulfonation: Reaction with fuming sulfuric acid introduces the sulfonic acid group (-SO₃H). This transformation dramatically increases water solubility. The resulting methyldipropylnaphthalene sulfonic acids can serve as surfactants, dye intermediates, or doping agents for conductive polymers. The sulfonyl group can be further converted into sulfonyl chlorides (-SO₂Cl) or sulfonamides (-SO₂NH₂).

Nitration and Reduction: A powerful two-step sequence begins with nitration (HNO₃/H₂SO₄) to introduce a nitro group (-NO₂). Subsequent reduction of the nitro group, typically with a metal catalyst and H₂ (e.g., Pd/C) or a metal in acid (e.g., Sn/HCl), yields the corresponding methyldipropyl-naphthalenamine (-NH₂). This amino-functionalized derivative is a valuable building block for synthesizing azo dyes, high-performance polymers like polyimides, and other complex organic molecules.

Acylation and Further Transformation: Friedel-Crafts acylation introduces a ketone functionality (-COR). This ketone is a versatile synthetic handle. It can be reduced via the Wolff-Kishner or Clemmensen reduction to introduce a new, longer alkyl chain. Alternatively, it can serve as an electrophilic site for condensation reactions or as a precursor for introducing other functional groups at the alpha-position of the ketone.

Table 4.5.1: Functional Enhancement via Derivatization

| Initial Reaction | Functional Group Introduced | Intermediate Compound Class | Potential Applications / Further Chemistry |

| Sulfonation | -SO₃H (Sulfonic Acid) | Methyldipropylnaphthalene sulfonic acid | Surfactants, Dyes, Catalysts, Conversion to sulfonamides |

| Nitration → Reduction | -NH₂ (Amine) | Methyldipropyl-naphthalenamine | Azo dye precursors, Polymer monomers (polyamides/imides), Pharmaceutical intermediates |

| Friedel-Crafts Acylation | -COR (Ketone) | Acyl-methyldipropylnaphthalene | Precursor for alcohols, new alkyl chains (via reduction), building block for complex syntheses |

| Side-Chain Oxidation | -COOH (Carboxylic Acid) | Naphthalene polycarboxylic acid | Monomers for polyesters and polyamides, cross-linking agents, metal-organic framework (MOF) ligands |

Environmental Persistence and Biotransformation of Methyldipropylnaphthalene

Microbial Degradation and Biodegradation Pathways

Microbial degradation is a key process for the removal of PAHs from the environment. iastate.edunih.gov Various microorganisms, including bacteria and fungi, have the metabolic capability to break down these compounds. mdpi.comresearchgate.net

The microbial metabolism of naphthalene (B1677914) and its alkylated derivatives has been extensively studied. mdpi.comnih.govoup.com Bacteria and fungi utilize these compounds as a source of carbon and energy. nih.gov

Bacterial Metabolism: Numerous bacterial genera are known to degrade naphthalene and its derivatives, including Pseudomonas, Sphingobium, Bacillus, Mycobacterium, and Rhodococcus. nih.govmdpi.comresearchgate.netnih.gov The degradation pathway for naphthalene is well-characterized and often initiated by a multi-component enzyme system called naphthalene dioxygenase. nih.govoup.com This enzyme hydroxylates the aromatic ring to form a cis-dihydrodiol. nih.gov Subsequent enzymatic reactions lead to ring cleavage and the formation of intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. oup.com For alkyl-substituted naphthalenes like methyldipropylnaphthalene, the position and size of the alkyl groups can affect the rate and pathway of degradation. oup.comnih.gov Bacteria can initiate attack on either the substituted or unsubstituted ring.

Fungal Metabolism: Fungi also play a role in the degradation of PAHs. core.ac.ukfrontiersin.org Unlike bacteria, which often use dioxygenases, fungi typically employ monooxygenases, such as cytochrome P450 enzymes, to initiate the attack on the aromatic ring, forming an arene oxide. nih.gov This is then hydrated to a trans-dihydrodiol. ijrpr.com Fungi are known for their ability to produce a wide array of secondary metabolites and extracellular enzymes that can be involved in the breakdown of complex organic compounds. nih.govmdpi.comslideshare.net Fungal genera such as Aspergillus and Candida have been implicated in pyrethroid degradation, a class of compounds that also involves enzymatic hydrolysis. frontiersin.org

The biotransformation of methyldipropylnaphthalene involves a series of enzymatic reactions. The key initial steps are catalyzed by oxygenases.

Phase I Metabolism: This phase involves the introduction of functional groups, which increases the reactivity and water solubility of the parent compound. nih.gov

Dioxygenases (Bacteria): These enzymes incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. nih.gov

Monooxygenases (Fungi and some Bacteria): These enzymes, particularly cytochrome P450s, incorporate one atom of oxygen to form an epoxide, which is then typically hydrolyzed by an epoxide hydrolase to a trans-dihydrodiol. nih.govaacrjournals.org

Phase II Metabolism: In this phase, the activated intermediates from Phase I are conjugated with endogenous molecules (e.g., sugars, sulfates) to further increase their water solubility and facilitate excretion from the cell. nih.govoup.com

Table 1: Key Enzymes in the Initial Biotransformation of Naphthalene Derivatives This table is based on general knowledge of naphthalene and alkylnaphthalene degradation and may be applicable to methyldipropylnaphthalene.

| Enzyme Class | Organism Type | Initial Reaction | Product |

|---|---|---|---|

| Naphthalene Dioxygenase | Bacteria | Dihydroxylation | cis-Naphthalene dihydrodiol |

| Cytochrome P450 Monooxygenase | Fungi, some Bacteria | Epoxidation | Arene oxide |

The rate of biodegradation of methyldipropylnaphthalene in the environment is influenced by a multitude of factors. ijrpr.comub.edu

Microbial Consortia: Mixed microbial communities, or consortia, often exhibit enhanced degradation capabilities compared to single microbial strains. nih.govnih.gov Different species within the consortium may carry out different steps of the degradation pathway, leading to a more complete breakdown of the compound.

Temperature: Temperature affects microbial metabolic activity and enzyme kinetics. iastate.edumdpi.com Generally, biodegradation rates increase with temperature up to an optimal point, beyond which enzyme denaturation can occur. ijrpr.com At very low temperatures, the bioavailability of PAHs may be reduced, but some microbial communities are adapted to cold environments. mdpi.com

pH: Most bacteria and fungi involved in PAH degradation thrive under neutral pH conditions. iastate.edu Extreme pH values can inhibit microbial growth and enzymatic activity.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism. iastate.eduijrpr.com A high carbon-to-nitrogen ratio can sometimes limit biodegradation. ijrpr.com

Bioavailability: The extent to which microorganisms can access and take up a contaminant is a critical limiting factor for biodegradation. ijrpr.com The low water solubility and tendency of PAHs to sorb to soil and sediment particles can reduce their bioavailability. nih.gov

Oxygen: Aerobic degradation of PAHs is generally faster and more efficient than anaerobic degradation because oxygen is used as a substrate by oxygenase enzymes that initiate the attack on the aromatic ring. iastate.edumdpi.com

Table 2: Environmental Factors Affecting the Biodegradation of Alkylated Naphthalenes This table summarizes general findings for PAHs, which are expected to apply to methyldipropylnaphthalene.

| Factor | Influence on Biodegradation Rate |

|---|---|

| Microbial Consortia | Generally enhances the rate and extent of degradation. |

| Temperature | Rate increases with temperature to an optimum, then decreases. |

| pH | Optimal rates typically occur around neutral pH. |

| Nutrients (N, P) | Essential for microbial growth; limitation can slow degradation. |

| Oxygen | Aerobic conditions generally favor faster degradation. |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,4-naphthoquinone |

| 1-naphthaldehyde |

| 4-hydroxy-4-methylnaphthalen-1-one |

| (hydroxymethyl) naphthalene |

| Naphthalene, methyldipropyl- |

| Naphthalene |

| Pyrethroid |

| Quinone |

| Aldehyde |

| Epoxide |

| cis-Naphthalene dihydrodiol |

| trans-Dihydrodiol |

| Carbon dioxide |

| Water |

| Nitrogen |

| Phosphorus |

Environmental Distribution and Transport Mechanisms

The environmental distribution and transport of methyldipropylnaphthalene, an alkylated polycyclic aromatic hydrocarbon (PAH), are governed by a combination of its physicochemical properties and the characteristics of the surrounding environmental compartments. Like other alkylated naphthalenes, its fate in the environment is determined by processes such as volatilization, adsorption to soil and sediment, and transport in aquatic systems. acs.orgnih.govnih.govscirp.org

Volatilization and Atmospheric Fate

Once in the atmosphere, the primary degradation pathway for gaseous alkylated naphthalenes is reaction with hydroxyl (OH) radicals. osti.govnih.govacs.org The rate of this reaction determines the atmospheric lifetime of the compound. For various alkylnaphthalenes, these lifetimes are relatively short, on the order of hours. osti.govnih.gov This rapid degradation suggests that long-range atmospheric transport may be limited. The major products of these atmospheric reactions are often ring-opened dicarbonyls. acs.org

Table 1: Estimated Atmospheric Lifetimes of Selected Alkylated Naphthalenes due to Reaction with OH Radicals

| Compound | Atmospheric Lifetime |

|---|---|

| Naphthalene | 5.8 hours |

| Methylnaphthalenes (MNs) | 2.9 - 3.8 hours |

| Ethylnaphthalenes (ENs) | 2.9 - 3.8 hours |

| Dimethylnaphthalenes (DMNs) | 1.9 - 2.4 hours |

Source: Data extrapolated from studies on various alkylated naphthalenes. osti.govnih.gov

Adsorption and Desorption in Soil and Sediment Systems

The mobility of methyldipropylnaphthalene in terrestrial and aquatic environments is significantly influenced by its adsorption to soil and sediment particles. The extent of this adsorption is largely dependent on the organic carbon content of the soil or sediment and the physicochemical properties of the compound itself. nih.govnih.govacs.org The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of adsorption. nih.govacs.org

Studies on naphthalene and its derivatives have shown that sorption is influenced by both hydrophobic interactions and more specific interactions like hydrogen bonding for polar derivatives. nih.govacs.org For nonpolar compounds like methyldipropylnaphthalene, sorption is expected to be primarily regulated by hydrophobic and π-π interactions with the alkyl and aromatic carbon portions of the soil organic matter. nih.gov The structure of the soil organic matter, as well as its quantity, can significantly affect the sorption capacity. nih.gov For instance, soil amended with peat has been shown to have a higher sorption capacity for naphthalene derivatives compared to soil treated with sewage sludge, even with a higher organic carbon content in the peat-amended soil. nih.gov

Desorption, the release of the adsorbed compound back into the solution phase, is a critical process for its subsequent transport and bioavailability. The rate and extent of desorption can be influenced by factors such as the strength of the initial adsorption and the properties of the surrounding water. acs.org

Table 2: General Sorption Behavior of Naphthalene Derivatives in Soil

| Soil Characteristic | Influence on Sorption |

|---|---|

| High Organic Carbon Content | Generally increases sorption |

| Nature of Organic Matter | Peat-derived organic matter can lead to stronger sorption than sewage sludge-derived organic matter |

| Compound Polarity | Hydrophobic compounds primarily interact via hydrophobic and π-π interactions |

Source: Based on findings from studies on naphthalene and its derivatives. nih.govnih.govacs.org

Aquatic Transport and Bioavailability

In aquatic environments, methyldipropylnaphthalene can be transported in both dissolved and particulate-bound forms. Its relatively low water solubility, a characteristic of many PAHs, means that a significant fraction is likely to be associated with suspended particles and bottom sediments. scirp.orgallenpress.com Naphthalene and its alkylated derivatives are major components of the water-soluble fraction of crude oil spills. scirp.org

The bioavailability of methyldipropylnaphthalene, which is the fraction of the total chemical concentration that is available for uptake by aquatic organisms, is a crucial factor in determining its potential for bioaccumulation and toxicity. allenpress.comoup.com For benthic organisms, the bioavailability of naphthalenes in sediment appears to be relatively low, with uptake likely occurring from the interstitial (pore) water and the overlying water column. allenpress.com The release of naphthalenes from oiled sediments is largely governed by the water solubilities of the individual components. allenpress.com

Studies have shown that marine organisms can accumulate alkylated naphthalenes from the water column. allenpress.comoup.com The pattern of accumulation can vary between species, likely due to differences in metabolism and elimination capabilities. oup.com For instance, in some fish, the accumulation of alkylated naphthalenes decreases with an increasing degree of alkylation, suggesting more efficient metabolism and elimination of the more substituted compounds. oup.com

Advanced Applications and Functional Material Development Incorporating Methyldipropylnaphthalene

Role in Functional Fluids and Solvents, e.g., Carbonless Paper Solvents

"Naphthalene, methyldipropyl-" is part of the broader class of alkylated naphthalenes, which are recognized for their utility as high-performance synthetic base oils and functional fluids. wikipedia.org These compounds are prized for their excellent thermal and oxidative stability, which allows them to perform reliably under high-temperature conditions. hhpetrochem.com Their aromatic nature also imparts good solvency for polar additives, a desirable characteristic in many lubricant and functional fluid formulations. wikipedia.org

One specific application where methyldipropylnaphthalene has been identified is in the formulation of solvents for carbonless copy paper. In this technology, a chromogenic dye is dissolved in a solvent and encapsulated in microcapsules. When pressure is applied, the capsules rupture, releasing the dye solution to react with a developer sheet and create a mark. The properties of the solvent are critical for the performance of the system, influencing dye solubility, viscosity, and the quality of the microencapsulation.

Alkylated naphthalenes, as a class, offer a range of properties that are beneficial for their use as functional fluids. The table below summarizes some of these general characteristics.

General Properties of Alkylated Naphthalenes as Functional Fluids

| Property | General Characteristics | Relevance to Functional Fluids |

|---|---|---|

| Thermal Stability | High resistance to decomposition at elevated temperatures. hhpetrochem.com | Essential for applications involving heat, such as high-temperature lubricants and industrial fluids. stle.org |

| Oxidative Stability | Resistant to oxidation, which can lead to the formation of sludge and varnish. lubesngreases.com | Extends the service life of the fluid and maintains system cleanliness. kingindustries.com |

| Solvency | The aromatic naphthalene (B1677914) core provides good solvency for polar additives. wikipedia.org | Allows for the formulation of stable fluids with a variety of performance-enhancing additives. nlgi.org |

| Hydrolytic Stability | Resistant to breakdown in the presence of water. | Important for applications where moisture contamination is a possibility. |

| Viscosity Range | Can be synthesized to have a wide range of viscosities. stle.org | Enables the formulation of fluids for a variety of applications with different viscosity requirements. |

Application in Polymeric Materials and Advanced Composites

Development of Naphthalene-Based Scaffolds in Material Science

The development of functional materials from naphthalene-based scaffolds is an active area of research. nbinno.com These scaffolds are of interest due to the rigid and planar structure of the naphthalene ring system, which can be functionalized to create materials with specific optical, electronic, or structural properties. thieme-connect.dethieme-connect.com Core-substituted naphthalene-diimides, for example, are versatile building blocks for supramolecular assemblies and functional materials. researchgate.net However, there is a lack of specific studies in the available literature that describe the use of "Naphthalene, methyldipropyl-" as a primary building block for the development of such scaffolds in material science.

Exploration in Organic Electronics and Optoelectronic Materials

Naphthalene and its derivatives are of significant interest in the field of organic electronics and optoelectronics. The extended π-system of the naphthalene core provides a basis for designing molecules with desirable charge transport and light-emitting properties. ipfdd.demdpi.comnih.govrsc.orgresearchgate.netrsc.org Research in this area often focuses on functionalized naphthalenes, such as naphthalene diimides, for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Despite the broad interest in naphthalene-based materials for these applications, specific research on the synthesis or application of "Naphthalene, methyldipropyl-" in organic electronics and optoelectronic materials is not prominently featured in the scientific literature.

Table of Compound Names

| Compound Name |

|---|

| Naphthalene, methyldipropyl- |

| Naphthalene |

Computational Chemistry and Theoretical Insights into Methyldipropylnaphthalene

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in determining the electronic structure and stable molecular conformations of aromatic compounds. samipubco.comnih.gov For methyldipropylnaphthalene, these calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles.

The substitution of methyl and dipropyl groups on the naphthalene (B1677914) core introduces conformational flexibility. Quantum chemical calculations can explore the potential energy surface of the molecule to identify the most stable conformers. This involves rotating the propyl groups and the methyl group to find the arrangement that minimizes the total electronic energy. The relative energies of different conformers provide insights into their population distribution at a given temperature.

Furthermore, these calculations yield crucial information about the electronic properties of methyldipropylnaphthalene. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting HOMO-LUMO gap are fundamental descriptors of a molecule's reactivity and electronic behavior. samipubco.comresearchgate.net For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a measure of the molecule's electronic stability and can be correlated with its chemical reactivity. researchgate.net Theoretical studies on substituted naphthalenes have shown that the position and nature of the substituent groups can significantly influence these electronic properties. rsc.orglibretexts.org

Table 1: Predicted Electronic Properties of a Methyldipropylnaphthalene Isomer (Illustrative)

| Property | Calculated Value | Method |

| Total Electronic Energy | (Value in Hartrees) | DFT/B3LYP/6-31G |

| HOMO Energy | (Value in eV) | DFT/B3LYP/6-31G |

| LUMO Energy | (Value in eV) | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | (Value in eV) | DFT/B3LYP/6-31G |

| Dipole Moment | (Value in Debye) | DFT/B3LYP/6-31G* |

Note: The values in this table are illustrative and would require specific quantum chemical calculations for an actual isomer of methyldipropylnaphthalene.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. researchgate.net For methyldipropylnaphthalene, MD simulations can provide detailed insights into its behavior in condensed phases, such as liquids or in solution, by modeling the intermolecular interactions. dovepress.comnih.gov

In an MD simulation, the forces between molecules are calculated using a force field, which is a set of empirical potential energy functions. These forces are then used to solve Newton's equations of motion, allowing the trajectory of each atom to be tracked over time. From these trajectories, various macroscopic and microscopic properties can be calculated.

For methyldipropylnaphthalene, MD simulations can be used to understand how individual molecules interact with each other in a bulk liquid. This includes studying the nature and strength of van der Waals interactions and potential π-π stacking between the naphthalene rings. The simulations can reveal information about the local structure and organization of the molecules, such as radial distribution functions which describe the probability of finding a neighboring molecule at a certain distance. The mobility of the molecules and the temperature-dependent changes in their interactions can also be investigated. mdpi.com

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of Liquid Methyldipropylnaphthalene

| Property | Description | Simulated Value |

| Density | Mass per unit volume of the simulated liquid. | (Value in g/cm³) |

| Self-Diffusion Coefficient | A measure of the translational mobility of the molecules. | (Value in cm²/s) |

| Radial Distribution Function g(r) | Describes the local packing of molecules around a central molecule. | (Graphical Data) |

| Intermolecular Interaction Energy | The average potential energy between molecules. | (Value in kJ/mol) |

Note: The values in this table are illustrative and would be obtained from a specific MD simulation.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods play a crucial role in predicting and interpreting the spectroscopic properties of molecules. aalto.fi For methyldipropylnaphthalene, theoretical calculations can provide valuable information about its expected infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Time-dependent density functional theory (TD-DFT) is a common method used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net These calculations can help to understand the electronic transitions responsible for the observed color and photophysical properties of the molecule.

Vibrational frequencies and intensities for IR and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to the atomic coordinates. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching and bending motions of particular chemical bonds within the methyldipropylnaphthalene molecule.

NMR chemical shifts and coupling constants can also be predicted using quantum chemical methods. These calculations involve determining the magnetic shielding of each nucleus in the presence of an external magnetic field, providing a powerful tool for structure elucidation and confirmation. The development of machine learning models trained on large datasets of computed and experimental spectra is also emerging as a rapid and accurate method for spectroscopic prediction. aalto.fi

Table 3: Computationally Predicted Spectroscopic Data for a Methyldipropylnaphthalene Isomer (Illustrative)

| Spectroscopic Technique | Predicted Property | Value |

| UV-Vis | λmax (Electronic Transition) | (Value in nm) |

| IR | C-H Stretch (Aromatic) | (Value in cm⁻¹) |

| IR | C-H Stretch (Aliphatic) | (Value in cm⁻¹) |

| ¹³C NMR | Chemical Shift (Aromatic C) | (Range in ppm) |

| ¹H NMR | Chemical Shift (Methyl H) | (Value in ppm) |

Note: The values in this table are illustrative and would be the result of specific computational spectroscopic calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the reaction pathways of methyldipropylnaphthalene, providing insights into its reactivity and potential transformation products. This involves mapping the potential energy surface for a given reaction to identify the minimum energy path from reactants to products.

A key aspect of reaction pathway modeling is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in its rate. Quantum chemical methods can be used to calculate the geometry and energy of these transient species. youtube.com

For methyldipropylnaphthalene, this approach can be applied to study various types of reactions, such as electrophilic aromatic substitution, oxidation, or pyrolysis. For example, modeling the nitration of methyldipropylnaphthalene would involve calculating the energies of the intermediate carbocations (Wheland intermediates) for substitution at different positions on the naphthalene ring to predict the regioselectivity of the reaction. libretexts.org Studies on the combustion and pyrolysis of related compounds like methylnaphthalene have utilized detailed chemical kinetic models to understand the complex network of reactions involved. mdpi.combohrium.com These models often incorporate reaction rates calculated using computational methods.

Table 4: Illustrative Calculated Energetics for a Hypothetical Reaction of Methyldipropylnaphthalene

| Parameter | Description | Calculated Value (kJ/mol) |

| ΔH_reaction | Enthalpy of reaction. | (Value) |

| E_a (forward) | Activation energy of the forward reaction. | (Value) |

| E_a (reverse) | Activation energy of the reverse reaction. | (Value) |

| Transition State Geometry | Key bond lengths and angles at the transition state. | (Geometric Parameters) |

Note: The values in this table are illustrative for a hypothetical reaction and would be determined through specific reaction pathway modeling calculations.

Future Research Directions and Emerging Paradigms in Methyldipropylnaphthalene Chemistry

Novel Synthetic Methodologies and Sustainable Production

The traditional synthesis of alkylated naphthalenes often relies on methods that can be energy-intensive and utilize hazardous catalysts. researchgate.net Future research is increasingly focused on developing greener, more sustainable synthetic pathways for methyldipropylnaphthalene.